molecular formula C8H17ClN2O B2466307 4-Ethylpiperidine-4-carboxamide hydrochloride CAS No. 1233026-60-2

4-Ethylpiperidine-4-carboxamide hydrochloride

Cat. No.: B2466307
CAS No.: 1233026-60-2
M. Wt: 192.69
InChI Key: DWOWALSSFYOELY-UHFFFAOYSA-N
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Description

4-Ethylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Scientific Research Applications

4-Ethylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpiperidine-4-carboxamide hydrochloride typically involves the reaction of 4-ethylpiperidine with a carboxamide derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which have significant applications in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of 4-Ethylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction is crucial in its application as a pharmaceutical intermediate and in the study of biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperidine-4-carboxamide hydrochloride
  • 4-Propylpiperidine-4-carboxamide hydrochloride
  • 4-Butylpiperidine-4-carboxamide hydrochloride

Uniqueness

4-Ethylpiperidine-4-carboxamide hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required .

Properties

IUPAC Name

4-ethylpiperidine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-8(7(9)11)3-5-10-6-4-8;/h10H,2-6H2,1H3,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOWALSSFYOELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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